molecular formula C13H12F4N2O4 B2837399 8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2361645-60-3

8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2837399
CAS No.: 2361645-60-3
M. Wt: 336.243
InChI Key: AOLHONXRMGHRQZ-UHFFFAOYSA-N
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Description

8-Fluorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Fluorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-Fluorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8-Fluorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Benzoxazine derivatives: These compounds contain the benzoxazine ring and are known for their thermal stability and resistance to degradation.

Uniqueness

8-Fluorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.C2HF3O2/c12-8-3-1-2-7-9(8)14-10(15)16-11(7)4-5-13-6-11;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHONXRMGHRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=C(C(=CC=C3)F)NC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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